G9a Inhibitory Activity of the 6H-anthra[1,9-cd]isoxazol-6-one Scaffold Versus Anthrone
The 6H-anthra[1,9-cd]isoxazol-6-one scaffold, which forms the core of the target compound, was identified as a hit for G9a inhibition via shape-based virtual screening [1]. The initial hit compound CPUY074001, which contains this exact scaffold, demonstrated G9a inhibitory activity in an in vitro enzymatic assay [1]. In contrast, the parent compound anthrone (the base structure without the fused isoxazole) is not reported to possess G9a inhibitory activity and was not identified in the same screening process [1]. This establishes that the fused isoxazole ring is a critical structural determinant for engaging the G9a binding pocket, a feature absent in simpler anthraquinones.
| Evidence Dimension | G9a Enzyme Inhibition (In Vitro Assay) |
|---|---|
| Target Compound Data | CPUY074001 (containing 6H-anthra[1,9-cd]isoxazol-6-one scaffold) identified as a G9a inhibitor hit via virtual screening and confirmed active in enzymatic assay [1] |
| Comparator Or Baseline | Anthrone (parent compound) — not identified as a G9a inhibitor hit; no reported G9a activity in the same study [1] |
| Quantified Difference | Qualitative difference: Active hit versus inactive baseline. The presence of the isoxazole ring confers the G9a inhibitory phenotype. |
| Conditions | In vitro G9a enzymatic assay; shape-based virtual screening using ROCS overlay on UNC0638 structure [1] |
Why This Matters
The scaffold provides a validated chemical starting point for G9a inhibitor development, which is not achievable with the simpler anthrone framework.
- [1] Chen, W. L., Wang, Z. H., Feng, T. T., Li, D. D., Wang, C. H., Xu, X. L., Zhang, X. J., You, Q. D., & Guo, X. K. (2016). Discovery, design and synthesis of 6H-anthra[1,9-cd]isoxazol-6-one scaffold as G9a inhibitor through a combination of shape-based virtual screening and structure-based molecular modification. Bioorganic & Medicinal Chemistry, 24(22), 6102–6108. View Source
